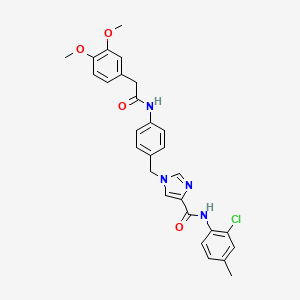
N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H27ClN4O4 and its molecular weight is 519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features an imidazole ring, which is a common motif in many biologically active compounds. The presence of various substituents influences its biological activity significantly.
Research indicates that compounds with imidazole structures often act as inhibitors of tubulin polymerization, which is crucial for cell division. This mechanism has been linked to their anticancer properties. For instance, related imidazole derivatives have shown IC50 values ranging from 80 to 1000 nM against various cancer cell lines, demonstrating significant potency in inhibiting tumor growth .
Anticancer Activity
Studies have shown that this compound exhibits notable anticancer properties. In vitro assays demonstrated the following:
- Cell Lines Tested : The compound was tested against multiple cancer cell lines including HCT-15, HT29, HeLa, and MDA-MB-468.
- IC50 Values : The compound exhibited IC50 values in the range of 100–200 nM against these cell lines .
Table 1: Anticancer Activity Overview
Antiviral Activity
In addition to its anticancer properties, the compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other N-heterocycles .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the imidazole ring and substituents can significantly alter the biological activity of the compound. For example:
- Substituents on the Phenyl Ring : Electron-donating groups generally enhance activity, while electron-withdrawing groups tend to reduce it.
- Imidazole Modifications : Alterations at the nitrogen positions have been shown to impact tubulin inhibition efficacy .
Case Studies
A notable study by Donthiboina et al. synthesized various benzimidazole derivatives and assessed their activity against cancer cell lines. The findings revealed that compounds with specific substitutions on the imidazole ring exhibited superior activity compared to standard treatments like nocodazole, highlighting the importance of structural modifications .
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O4/c1-18-4-10-23(22(29)12-18)32-28(35)24-16-33(17-30-24)15-19-5-8-21(9-6-19)31-27(34)14-20-7-11-25(36-2)26(13-20)37-3/h4-13,16-17H,14-15H2,1-3H3,(H,31,34)(H,32,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBCPPIUUCIANV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














